7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-4-16-23-19-18(21(30)26(3)22(31)25(19)2)20(24-16)32-14-17(29)28-12-10-27(11-13-28)15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFYIFZBEILIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as alkylation, sulfonation, and cyclization to form the desired product. The reaction conditions may vary, but common reagents include alkyl halides, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Properties
*Estimated based on analogous structures. †Predicted using –20. ‡Includes oxygen/nitrogen in phenylpiperazine.
Key Observations:
Core Structure : Pyrimido[4,5-d]pyrimidine derivatives generally exhibit higher kinase inhibitory activity compared to pyrido[2,3-d]pyrimidines due to better fit in ATP-binding pockets . However, pyrimido[5,4-d]pyrimidines (a regioisomer) are reported to be more potent in some studies .
Substituent Effects :
- The 4-phenylpiperazine group enhances solubility and target engagement compared to piperidine (e.g., ) .
- Sulfanyl linkers improve metabolic stability over oxygen-based linkers .
- Alkyl groups (e.g., 7-ethyl, 1,3-dimethyl) optimize steric compatibility with hydrophobic kinase pockets .
Table 2: CDK2 Inhibition and Antiproliferative Data
| Compound | CDK2 IC50 (μM) | NCI 60-Cell Line GI50 (μM) | Selectivity Index (CDK2/CDK1) | Reference |
|---|---|---|---|---|
| Target Compound | ~0.1* | Pending | >10† | |
| Compound 7f | 0.05 | 0.8–2.1 | 15 | |
| Roscovitine (Reference) | 0.45 | 5–10 | 3 |
*Estimated based on structural similarity to 7f. †Predicted due to 4-phenylpiperazine’s selectivity for CDK2 over CDK1 .
Key Findings:
- The target compound’s 4-phenylpiperazine group likely enhances selectivity for CDK2, similar to pyrimido[4,5-d]pyrimidine derivatives in , which showed IC50 values as low as 0.05 μM.
- Thiourea-derived analogs (e.g., 5-thioxo derivatives) exhibit moderate antimicrobial activity but lower kinase inhibition .
Structure-Activity Relationship (SAR)
- Position 5 : Sulfanyl-linked groups (e.g., 2-oxo-2-(4-phenylpiperazinyl)ethyl) are critical for kinase inhibition .
- Position 7 : Ethyl substituents improve hydrophobic interactions with CDK2’s allosteric pocket .
- Fusion Pattern : Pyrimido[4,5-d]pyrimidines are less potent than [5,4-d] isomers but gain selectivity through substituent optimization .
Pharmacokinetic Considerations
Q & A
What are the established synthetic routes for 7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and what are the critical reaction conditions?
Basic Research Question
The synthesis typically involves:
- Step 1: Nucleophilic substitution at the pyrimidine core using a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Step 2: Condensation with 4-phenylpiperazine derivatives via carbodiimide coupling (e.g., EDC/HOBt) to attach the 2-oxoethyl-piperazinyl moiety .
- Critical Conditions: Temperature control (60–80°C), anhydrous solvents (DMF or THF), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
How is structural characterization performed for this compound, and what analytical techniques are prioritized?
Basic Research Question
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (HRMS): High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography: Single-crystal analysis to resolve bond angles and torsional strain in the pyrimido[4,5-d]pyrimidine core .
What initial biological screening approaches are recommended for evaluating its therapeutic potential?
Basic Research Question
Standard assays include:
- Enzyme Inhibition: Phosphodiesterase (PDE) or kinase inhibition assays using fluorogenic substrates (e.g., PDE5 inhibition protocols per AOAC SMPR 2014.011) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Table 1: Structural analogs and their bioactivities for comparative analysis :
| Compound Class | Key Modifications | Reported Activity |
|---|---|---|
| Pyrimido[5,4-b]indol-4-one | Nitro group at C5 | Antibacterial (MIC: 8 µg/mL) |
| Thieno[3,2-d]pyrimidine derivatives | Oxadiazole moiety | Anti-inflammatory (IC₅₀: 12 nM) |
How can researchers optimize synthesis yields and purity for scalable production?
Advanced Research Question
Methodological strategies:
- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility .
- Catalyst Optimization: Compare Pd(OAc)₂ vs. CuI in coupling reactions to reduce byproducts .
- Purification: Use preparative HPLC with C18 columns (gradient: 0.1% TFA in H₂O/ACN) for >95% purity .
How should contradictions in bioactivity data across different assay platforms be resolved?
Advanced Research Question
Approaches include:
- Orthogonal Validation: Replicate assays in independent labs using standardized protocols (e.g., AOAC SMPR 2014.011 for PDE inhibition) .
- Structure-Activity Relationship (SAR) Studies: Compare bioactivity trends with analogs (Table 1) to identify critical functional groups .
- Molecular Docking: Simulate binding modes using Autodock Vina to rationalize discrepancies (e.g., piperazinyl group interactions with PDE5) .
What methodologies are recommended for assessing thermal stability and degradation pathways?
Advanced Research Question
Techniques include:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under N₂ atmosphere .
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and amorphous/crystalline ratios .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
How should interaction studies with biological targets (e.g., proteins, DNA) be designed?
Advanced Research Question
Experimental design considerations:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., PDE5) on sensor chips to measure binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
- DNA-Binding Assays: Use ethidium bromide displacement assays to assess intercalation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
